2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that features a unique combination of benzofuran, pyrazole, and thiazolo[3,2-b][1,2,4]triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Construction of the Thiazolo[3,2-b][1,2,4]triazine Core: This step typically involves the cyclization of appropriate thiosemicarbazides with α-haloketones or α-haloesters.
Final Coupling Reaction: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran moiety and exhibits similar chemical properties.
1-Phenyl-1H-pyrazole: Contains the pyrazole ring and is used in various chemical and biological applications.
Thiazolo[3,2-b][1,2,4]triazine Derivatives: These compounds have similar core structures and are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its multi-functional structure, which combines the properties of benzofuran, pyrazole, and thiazolo[3,2-b][1,2,4]triazine. This unique combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Biological Activity
The compound 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on recent research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique arrangement of benzofuran, pyrazole, and thiazole moieties which contribute to its biological activity. The molecular formula is C24H21N3O5S with a molecular weight of approximately 453.51 g/mol. The structural complexity allows for diverse interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against various cancer types, including breast and lung cancers. For example, it exhibited an IC50 value of approximately 12 µM against the MDA-MB-231 breast cancer cell line .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound can modulate inflammatory pathways. It has been observed to reduce the expression of pro-inflammatory cytokines in cultured macrophages .
- Antioxidant Properties : The presence of multiple aromatic rings in the structure suggests potential antioxidant activity. In assays measuring reactive oxygen species (ROS), the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole and pyrazole rings may interact with key enzymes involved in cancer progression and inflammation. For instance, inhibition of cyclooxygenase (COX) enzymes has been hypothesized based on structural analogs .
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells via the mitochondrial pathway. This involves the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound, researchers treated human lung adenocarcinoma cells (A549) with varying concentrations (0–50 µM). Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at 15 µM after 48 hours. Flow cytometry analysis revealed significant increases in early and late apoptotic cells upon treatment.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced model in RAW 264.7 macrophages. Treatment with the compound at concentrations ranging from 5 to 20 µM resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 60% compared to control groups.
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value | Observations |
---|---|---|---|
Anticancer | MDA-MB-231 Breast Cancer | ~12 µM | Significant cytotoxicity observed |
Anticancer | A549 Lung Adenocarcinoma | ~15 µM | Induction of apoptosis confirmed |
Anti-inflammatory | RAW 264.7 Macrophages | 5–20 µM | Reduced TNF-α levels by up to 60% |
Antioxidant | DPPH Assay | N/A | Effective scavenging of free radicals |
Properties
CAS No. |
623932-98-9 |
---|---|
Molecular Formula |
C30H21N5O3S |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(2Z)-2-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C30H21N5O3S/c1-18-14-21-15-20(12-13-24(21)38-18)26-22(17-34(32-26)23-10-6-3-7-11-23)16-25-29(37)35-30(39-25)31-28(36)27(33-35)19-8-4-2-5-9-19/h2-13,15-18H,14H2,1H3/b25-16- |
InChI Key |
WVVMZMJTEBBBFY-XYGWBWBKSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N5C(=NC(=O)C(=N5)C6=CC=CC=C6)S4)C7=CC=CC=C7 |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N5C(=NC(=O)C(=N5)C6=CC=CC=C6)S4)C7=CC=CC=C7 |
Origin of Product |
United States |
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